molecular formula C14H22N2O2 B4761708 2-methyl-N-(1-propylpiperidin-4-yl)furan-3-carboxamide

2-methyl-N-(1-propylpiperidin-4-yl)furan-3-carboxamide

Cat. No.: B4761708
M. Wt: 250.34 g/mol
InChI Key: JHOPOHLATOPEJU-UHFFFAOYSA-N
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Description

2-methyl-N-(1-propylpiperidin-4-yl)furan-3-carboxamide is a synthetic compound that belongs to the class of furan derivatives This compound is characterized by a furan ring substituted with a carboxamide group and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(1-propylpiperidin-4-yl)furan-3-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the furan ring with an appropriate amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Attachment of the Piperidine Ring: The piperidine ring can be attached to the furan ring through nucleophilic substitution reactions, where the nitrogen atom of the piperidine ring attacks an electrophilic carbon on the furan ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(1-propylpiperidin-4-yl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions where the piperidine ring can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols

Major Products Formed

    Oxidation: Oxidized derivatives of the furan ring

    Reduction: Amines derived from the reduction of the carboxamide group

    Substitution: Substituted furan derivatives with various functional groups

Scientific Research Applications

2-methyl-N-(1-propylpiperidin-4-yl)furan-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-N-(1-propylpiperidin-4-yl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Furanylfentanyl: A synthetic opioid with a similar furan ring structure.

    2-methyl-N-(1-(4-(trifluoromethyl)benzyl)-1H-indazol-3-yl)furan-3-carboxamide: Another furan derivative with different substituents.

Uniqueness

2-methyl-N-(1-propylpiperidin-4-yl)furan-3-carboxamide is unique due to its specific combination of a furan ring, carboxamide group, and piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-methyl-N-(1-propylpiperidin-4-yl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-3-7-16-8-4-12(5-9-16)15-14(17)13-6-10-18-11(13)2/h6,10,12H,3-5,7-9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHOPOHLATOPEJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)C2=C(OC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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